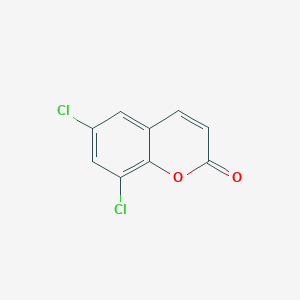

6,8-dichloro-2H-chromen-2-one

Description

6,8-Dichloro-2H-chromen-2-one (CAS 2199-91-9) is a synthetic coumarin derivative characterized by electron-withdrawing chlorine substituents at positions 6 and 8 of its bicyclic framework. Its molecular formula is C₉H₄Cl₂O₂, with a molecular weight of 215.04 g/mol. The compound has garnered attention in medicinal chemistry due to its versatile pharmacological profile, including anti-tuberculosis (TB), antioxidant, anti-mosquito, and anticancer activities . Its structural modifications, such as Schiff base formation with thiazole moieties, enhance bioactivity by improving target binding and metabolic stability .

Properties

IUPAC Name |

6,8-dichlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXVBSMMLEIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,8-dichloro-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with substituted 2-hydroxybenzaldehydes in the presence of a catalyst such as L-proline . This method offers the advantages of mild reaction conditions, high yields, and easy work-up. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6,8-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dichloro-2H-chromen-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

- Structure : Adds a 4-chlorophenyl group at position 2.

- Activity: Not directly tested for biological activity, but structural insights suggest enhanced reactivity compared to the parent 6,8-dichloro coumarin .

3-Acetyl-6,8-dichloro-2H-chromen-2-one

- Structure : Features an acetyl group at position 3.

- Activity: While specific biological data are unavailable, similar acetylated coumarins are known for enhanced antimicrobial and antitumor activities .

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

- Structure : Hydroxyl (6,7) and methoxy (5,8) substituents.

- Key Findings :

4,6-Dichloro-3-formylcoumarin

Anti-Tuberculosis Activity

Insight : The 6,8-dichloro substitution confers superior anti-TB activity compared to hydroxy/propyl derivatives, likely due to stronger enzyme interactions .

Antioxidant Activity

Insight: Despite being chlorinated, SVM derivatives retain potent antioxidant activity, challenging the notion that hydroxy groups are essential for this function .

Adulticidal Activity (Against A. arabiensis)

Insight : The dichloro-thiazole hybrids offer a balance between efficacy and delayed resistance development compared to fast-acting pyrethroids .

Structure-Activity Relationship (SAR) Insights

- Chlorine Substituents : The 6,8-dichloro configuration increases lipophilicity and electron-withdrawing effects, enhancing membrane penetration and enzyme inhibition .

- Thiazole Hybridization : Schiff base formation with thiazole rings (e.g., SVM series) introduces hydrogen-bonding sites, improving target affinity .

- Substituent Position : Meta/para chloro groups on phenyl rings (e.g., SVM 11) boost lipoxygenase inhibition, while ortho substituents reduce activity .

Biological Activity

6,8-Dichloro-2H-chromen-2-one, also known as 3-acetyl-6,8-dichloro-2H-chromen-2-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

Research indicates that 6,8-dichloro-2H-chromen-2-one exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.

- Anticancer Activity : Preliminary studies suggest it can inhibit cancer cell proliferation.

The biological effects of 6,8-dichloro-2H-chromen-2-one are attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes and receptors associated with inflammation and cancer progression. For instance, it may target cyclooxygenase (COX) enzymes involved in the inflammatory response and various kinases that regulate cell proliferation.

Antimicrobial Activity

A study examined the antimicrobial efficacy of 6,8-dichloro-2H-chromen-2-one against several pathogens. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria. Table 1 summarizes the antimicrobial activity observed in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that 6,8-dichloro-2H-chromen-2-one can significantly reduce pro-inflammatory cytokine levels. A case study involving human cell lines showed a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.

Anticancer Properties

Research into the anticancer potential of 6,8-dichloro-2H-chromen-2-one has yielded promising results. In a series of experiments using cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. Table 2 outlines the IC50 values for different cancer cell lines:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of derivatives of 6,8-dichloro-2H-chromen-2-one. For example, a study focused on its derivative compounds revealed enhanced biological activities compared to the parent compound, suggesting that modifications can improve efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.